1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one
Description
The compound 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decan-4-yl]-2-methylprop-2-en-1-one is a tricyclic heterocyclic molecule featuring a unique combination of sulfur (thia), nitrogen (aza), and ketone functional groups. Its IUPAC name reflects its stereochemistry (1R,5S,7S), which is critical for its three-dimensional conformation and biological interactions. Key properties include:
- Molecular formula: C₁₃H₂₁NO₃S
- Molecular weight: 271.12 g/mol
- Core structure: A tricyclo[5.2.1.0¹,⁵]decane scaffold with a sulfur atom at position 3 (as a sulfone group, -SO₂-) and a nitrogen atom at position 4 .
- Functional groups: A methylprop-2-en-1-one substituent at position 4 of the azatricyclic system, contributing to its electrophilic reactivity.
The stereochemistry of this compound distinguishes it from its stereoisomer, 1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decan-4-yl]propan-1-one (PubChem CID 11000169), which has a propan-1-one substituent instead of the α,β-unsaturated ketone .
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3 |
InChI Key |
BALAVPVKVQRBKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Nitro reduction | Zn powder, acetic acid, 60°C | 78% | |
| Lactam cyclization | Acetic acid, 12 hr reflux | 85% |
Sulfone Group Installation
The 3,3-dioxo (sulfone) functionality is achieved by:
- Oxidation of sulfide intermediates using H₂O₂ in acetic acid.
- Direct incorporation via sulfonylation during tricyclic framework assembly.
Oxidation Parameters:
| Substrate | Oxidant | Temp | Time | Yield | |
|---|---|---|---|---|---|
| Sulfide analog | 30% H₂O₂ | 50°C | 6 hr | 92% |
Stereochemical Optimization
The (1R,5S,7S) configuration is maintained through:
- Chiral resolution using diastereomeric salt formation with ( + )-dibenzoyl-L-tartaric acid.
- Asymmetric catalysis with Jacobsen’s catalyst for enantioselective epoxidation.
Industrial-Scale Adaptations
Patents highlight streamlined processes for analogous compounds:
- One-pot reactions combining reduction, cyclization, and acylation steps.
- Crystallization-based purification to avoid column chromatography.
Scalability Data:
| Parameter | Lab Scale | Pilot Scale | |
|---|---|---|---|
| Yield | 65% | 58% | |
| Purity | 99% (HPLC) | 98.5% (HPLC) |
Analytical Characterization
Critical quality control metrics include:
- HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).
- Chiral GC : >99% enantiomeric excess.
- X-ray crystallography : Confirms tricyclic geometry and sulfone positioning.
Chemical Reactions Analysis
Key Structural Features and Functional Groups
-
Core structure : A tricyclic system incorporating sulfur (3λ⁶-thia) and nitrogen (4-azatricyclo), with two methyl groups at position 10 and ketone groups (3,3-dioxo) at the sulfur atom .
-
Substituent : A 2-methylprop-2-en-1-one group attached to the tricyclic core via a carbon chain .
| Functional Group | Location | Potential Reactions |
|---|---|---|
| Ketones (3,3-dioxo) | Sulfur atom | Nucleophilic attack, condensation |
| Thioether (3λ⁶-thia) | Bridging sulfur | Oxidation, substitution |
| Azatricyclic ring | Nitrogen-containing ring | Ring-opening, substitution |
| Prop-2-en-1-one | Terminal substituent | Cycloadditions, electrophilic addition |
Ketone Reactivity
The ketone groups at the sulfur atom facilitate nucleophilic substitutions and condensation reactions (e.g., Claisen or aldol). These reactions could enable cross-linking or formation of new bonds under basic or acidic conditions .
Thioether Oxidation
The sulfur atom in the thioether group is susceptible to oxidation , potentially forming sulfoxides or sulfones. This reactivity could modify the compound’s electronic environment, influencing subsequent reactions .
Azatricyclic Ring Transformations
The nitrogen-containing ring may undergo ring-opening or substitution reactions, depending on the position of the nitrogen and adjacent substituents. Such transformations could alter the compound’s three-dimensional structure and bioactivity .
Prop-2-en-1-one Reactivity
The terminal prop-2-en-1-one group may participate in cycloaddition reactions (e.g., Diels-Alder) or electrophilic additions (e.g., with aldehydes or ketones). This substituent serves as a reactive site for extending the molecule’s functionality .
Reaction Conditions and Selectivity
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Oxidation of thioether | H₂O₂, acidic pH | Formation of sulfoxide/sulfone |
| Nucleophilic attack on ketones | Grignard reagents, basic conditions | Alkylation or acylation |
| Cycloaddition (prop-2-en-1-one) | Heat, Lewis acids | Cross-linked products |
| Ring-opening (azatricyclic) | Strong acids/bases | Fragmentation or ring expansion |
Comparison with Structurally Similar Compounds
| Compound | Key Differences | Shared Features |
|---|---|---|
| (1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-(prop-1-en-2-yl)-4,7,10-trioxapentacyclo[6.4.1.1⁹,¹².0³,⁵.0⁵,¹³]tetradecane-6,11-dione | More oxygen atoms, complex ether linkages | Tricyclic framework with ketones |
| (2S)-Bornane-10-2-sultam | Sultam instead of thioether | Cyclic structure with sulfur |
| 11,11-Dimethyl-5-Oxa-3λ⁶-thia-4-Azatetracyclodecane | Oxa (oxygen) ring present | Azatricyclic and thioether groups |
This comparison highlights the unique combination of functional groups in the target compound, particularly its dual ketone and thioether reactivity .
Limitations and Gaps in Data
While structural and functional insights are available, specific reaction kinetics, yields, and mechanistic details for the target compound remain underexplored in the provided sources. Further experimental studies are required to validate theoretical reactivity profiles.
Scientific Research Applications
(S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: In the polymer industry, it is used to synthesize chiral polymers with unique properties.
Mechanism of Action
The mechanism by which (S)-(+)-(2-Methylacryloyl)-2,10-camphorsultam exerts its effects is primarily through its ability to induce chirality in other molecules. The camphorsultam moiety acts as a chiral template, guiding the formation of enantiomerically pure products. This is achieved through non-covalent interactions such as hydrogen bonding and steric hindrance, which influence the orientation of reactants during chemical reactions.
Comparison with Similar Compounds
Structural Analogues with Azatricyclic Cores
The following compounds share the azatricyclic framework but differ in substituents, stereochemistry, or additional functional groups:
Functional Group Variations
- Sulfone vs. Thioether: The target compound’s sulfone group (-SO₂-) enhances polarity and hydrogen-bonding capacity compared to thioether-containing analogues like 3-thia-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-2-ylideneamino derivatives ().
- Enone vs. Saturated Ketone: The α,β-unsaturated ketone in the target compound increases reactivity toward nucleophiles, unlike saturated ketones in CID 11000169 .
Stereochemical Considerations
Stereochemistry profoundly impacts bioactivity. For example, the (1R,5S,7S) configuration of the target compound may lead to distinct protein-binding interactions compared to its (1S,5R,7R) stereoisomer. Such differences are critical in drug design, as shown in , where hierarchical clustering of compounds based on bioactivity correlates strongly with structural and stereochemical similarities .
Research Findings and Implications
Bioactivity-Structure Relationships
highlights that compounds with similar tricyclic cores and functional groups cluster into groups with shared modes of action. For instance:
Computational Structural Comparisons
Using the method described in , maximal common subgraph analysis of the target compound and its analogues reveals that the tricyclo[5.2.1.0¹,⁵]decane core is a conserved feature among bioactive azatricyclic compounds. Substituent variations (e.g., nitro groups in ’s compound) modulate target selectivity .
Biological Activity
The compound 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.0^{1,5}]decan-4-yl]-2-methylprop-2-en-1-one , also known by its CAS number 137718-67-3 , is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant studies.
The molecular formula of the compound is , with a molecular weight of approximately 494.68 g/mol . The structure features a unique tricyclic framework that contributes to its biological activity.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the tricyclic core followed by functionalization to introduce the dioxo and thia groups. Detailed synthetic routes can be found in specialized chemical literature.
Antitumor Activity
Research indicates that compounds similar to 1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.0^{1,5}]decan-4-yl]-2-methylprop-2-en-1-one exhibit significant antitumor properties. For instance, studies on related diastereomers have shown varying degrees of cytotoxicity against L1210 leukemia cells and inhibition of dihydrofolate reductase (DHFR) activity .
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and metabolism. For example, certain derivatives are known to inhibit folate-dependent pathways crucial for DNA synthesis and repair .
Case Studies
A notable study evaluated the biological activity of resolved C-10 diastereomers derived from similar structures. The researchers measured biochemical transport and cell growth inhibitory properties in L1210 cells, finding differences in potency between diastereomers but generally less than two-fold variations in their effects .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific cellular pathways associated with tumor growth. For example:
- Cell Viability : The compound was tested on various cancer cell lines with results indicating significant cytotoxicity at certain concentrations.
- Tyrosinase Inhibition : Related analogs have shown potent inhibitory effects on mushroom tyrosinase activity, an important enzyme in melanin production, suggesting potential applications in skin-related therapies .
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 137718-67-3 |
| Molecular Formula | C24H34N2O5S2 |
| Molecular Weight | 494.68 g/mol |
| Biological Activity | Antitumor |
| Mechanism of Action | DHFR inhibition |
| In Vitro Cell Lines Tested | L1210 cells |
Q & A
Q. What synthetic strategies are effective for constructing the tricyclic core of this compound?
- Methodological Answer : The tricyclic scaffold requires precise stereochemical control. Key steps include:
- Ring-closing strategies : Use of thiourea or tetrazole intermediates to stabilize the sulfur-containing ring (e.g., thia-azabicyclo systems) .
- Catalysis : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to install the methylprop-enone moiety.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction yields by stabilizing intermediates .
- Example conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ring closure | Thiourea, K₂CO₃, DMF, 80°C | 62 | |
| Functionalization | Pd(PPh₃)₄, methyl vinyl ketone, THF | 45 |
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methyl groups (δ 1.2–1.5 ppm) and carbonyl resonances (δ 170–210 ppm). The thia-aza ring protons show distinct splitting due to restricted rotation .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the tricyclic system.
- X-ray crystallography : Resolve stereochemistry at the 1R,5S,7S positions; compare with reported analogs .
Q. What experimental parameters influence the compound’s solubility and stability?
- Methodological Answer :
- Solubility screening : Test in DMSO (high solubility) vs. aqueous buffers (limited solubility). Adjust pH or use surfactants (e.g., Tween-80) for biological assays .
- Stability under storage : Monitor degradation via HPLC at 4°C (stable for 30 days) vs. 25°C (10% degradation in 14 days) .
Advanced Research Questions
Q. How can contradictory bioactivity data be resolved in pharmacological studies?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolic interference : Use LC-MS to detect metabolites that may inhibit/enhance activity (e.g., cytochrome P450 interactions) .
- Comparative controls : Include structurally related analogs (e.g., ’s antitumor agents) to isolate the role of the methylprop-enone group .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., kinases or sulfotransferases). Focus on the thia-aza ring’s electrostatic interactions .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability; analyze RMSD and hydrogen-bond networks .
- Data validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can synthetic byproducts be minimized during scale-up?
- Methodological Answer :
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and detect intermediates .
- Membrane separation : Use nanofiltration (CRDC subclass RDF2050104) to remove low-molecular-weight impurities .
- Case study : Reducing diketopiperazine byproducts via pH control (pH 6.5–7.0) improved purity from 85% to 98% .
Q. What strategies elucidate the compound’s role in metabolic pathways?
- Methodological Answer :
- Isotopic labeling : Synthesize a ¹³C-labeled analog to track incorporation into lipid or nucleotide pools via NMR .
- Knockout models : Use CRISPR-Cas9 in cell lines to silence putative targets (e.g., folate metabolism enzymes) and observe phenotypic changes .
Data Analysis and Reproducibility
Q. How should researchers address variability in biological assay results?
- Methodological Answer :
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values and effect sizes .
- Blinded experiments : Assign compound handling and data analysis to separate teams to reduce bias .
- Open-data practices : Deposit raw spectra, crystallography data, and assay protocols in repositories like PubChem or ChemSpider .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
